molecular formula C6H8BrN3O B569032 3-(4-bromo-1H-pyrazol-1-yl)propanamide CAS No. 1177349-02-8

3-(4-bromo-1H-pyrazol-1-yl)propanamide

Cat. No. B569032
CAS RN: 1177349-02-8
M. Wt: 218.054
InChI Key: FOMDURNFVFITBG-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)propanamide, also known as 4-bromopropanamide, is a versatile organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 214.04 g/mol. It is soluble in water and has a melting point of 162-164 °C. 4-bromopropanamide is a useful reagent for organic synthesis and is used in a variety of scientific research applications.

Scientific Research Applications

Synthesis of Fused Pyrazolo-Thiazoles and Thiazines

3-(4-bromo-1H-pyrazol-1-yl)propanamide is utilized in the synthesis of fused pyrazolo-thiazoles and thiazines . These compounds are of interest due to their potential pharmacological activities, including anticancer properties. The annulation of the pyrazole ring to the thiazole or thiazine ring is a key step in creating these compounds, which are being explored for their use as topoisomerase II alpha inhibitors and inhibitors of the Hh signaling cascade .

Antileishmanial and Antimalarial Activities

This compound has shown promise in the development of antileishmanial and antimalarial drugs . Pyrazole-bearing compounds, including those synthesized from 3-(4-bromo-1H-pyrazol-1-yl)propanamide, have been evaluated for their effectiveness against Leishmania aethiopica and Plasmodium berghei, with some derivatives showing significant activity .

Pharmaceutical Synthesis

In pharmaceutical synthesis, 3-(4-bromo-1H-pyrazol-1-yl)propanamide serves as a building block for various biologically active compounds, including inhibitors . Its role in the synthesis of 1,4′-bipyrazoles and other pharmaceutical compounds is crucial due to its reactive bromo and amide groups, which allow for further functionalization .

Biological Activity Studies

The biological activity of derivatives of 3-(4-bromo-1H-pyrazol-1-yl)propanamide is an area of ongoing research . Studies are conducted to understand the pharmacological effects of these derivatives, which can include a range of activities from antimicrobial to potential antitumor effects .

Pharmacological Effects

The pharmacological effects of 3-(4-bromo-1H-pyrazol-1-yl)propanamide derivatives are diverse. They have been studied for various biological activities, including antimicrobial potential, which is crucial for the development of new therapeutic agents .

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMDURNFVFITBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672482
Record name 3-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-1H-pyrazol-1-yl)propanamide

CAS RN

1177349-02-8
Record name 3-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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